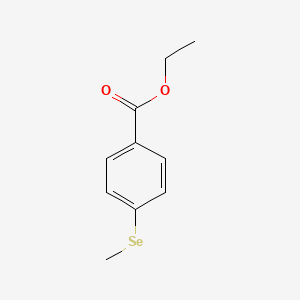
Ethyl 4-(methylselanyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(methylselanyl)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a methylselanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(methylselanyl)benzoate typically involves the esterification of 4-(methylselanyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-(methylselanyl)benzoic acid+ethanolacid catalystethyl 4-(methylselanyl)benzoate+water
Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as modified clays, can also enhance the efficiency of the esterification process by providing higher conversion rates and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(methylselanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form the corresponding selenoxide or selenone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: 4-(methylselanyl)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 4-(methylselanyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to the biological activity of selenium-containing compounds. Selenium is known for its antioxidant properties and potential therapeutic benefits.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 4-(methylselanyl)benzoate is primarily related to its selenium content. Selenium-containing compounds are known to interact with biological molecules through redox reactions. The methylselanyl group can undergo oxidation-reduction cycles, which can modulate the activity of enzymes and other proteins. This redox activity is believed to contribute to the compound’s potential therapeutic effects, such as antioxidant and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Ethyl 4-(methylselanyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the selenium-containing group, making it less reactive in redox reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its solubility and reactivity.
4-(methylselanyl)benzoic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of this compound.
Uniqueness: The presence of the methylselanyl group in this compound imparts unique chemical properties, particularly in terms of redox activity and potential biological effects. This makes it distinct from other benzoate esters and highlights its potential in various scientific and industrial applications .
Propriétés
Numéro CAS |
3757-99-1 |
|---|---|
Formule moléculaire |
C10H12O2Se |
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
ethyl 4-methylselanylbenzoate |
InChI |
InChI=1S/C10H12O2Se/c1-3-12-10(11)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3 |
Clé InChI |
LUOVHCHKYXICMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)
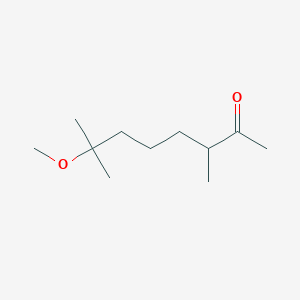
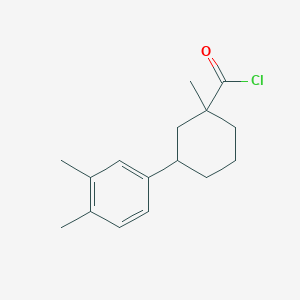



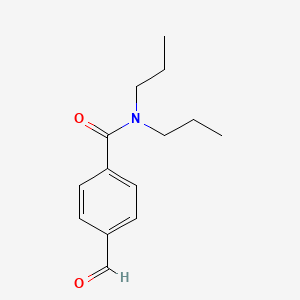
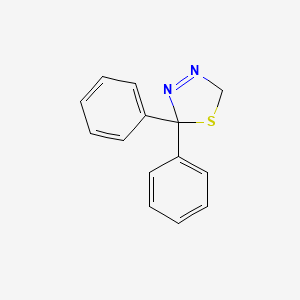
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
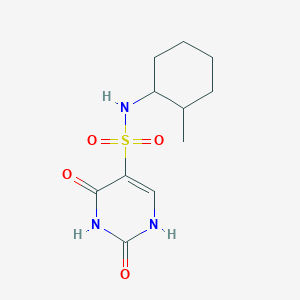

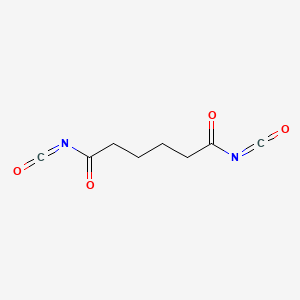
![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)

